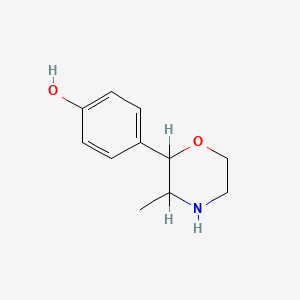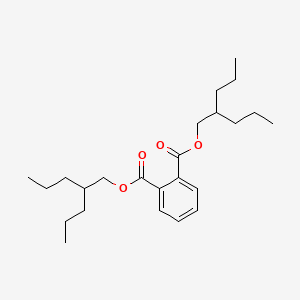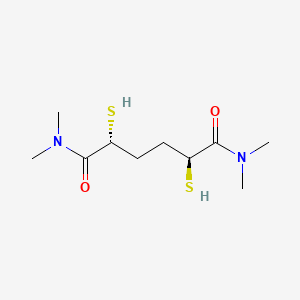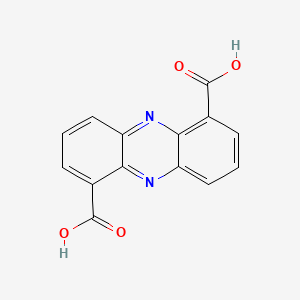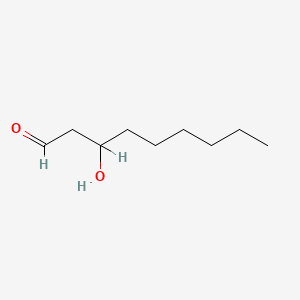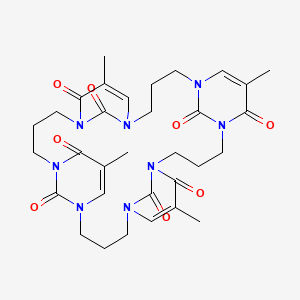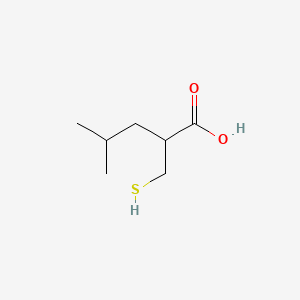
1-Pyrroline-2-carboxylic acid
Descripción general
Descripción
1-Pyrroline-2-carboxylic acid (Pyrroline) is a non-protein amino acid that is widely distributed in nature. It is an intermediate in the biosynthesis of proline, an essential amino acid. Pyrroline is also involved in various metabolic pathways, including the synthesis of neurotransmitters and the regulation of oxidative stress.
Aplicaciones Científicas De Investigación
- Paal-Knorr Pyrrole Synthesis : An operationally simple and economical method involves condensing 2,5-dimethoxytetrahydrofuran with various amines or sulfonamines in water using iron(III) chloride as a catalyst .
- Metal-Catalyzed Conversion : A stable manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only side products .
- Ionic Liquid-Mediated N-Substitution : In ionic liquids, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride yields substituted pyrroles in excellent yields .
Tetrahydropyranylation of Alcohols
3,4-Dihydro-2H-pyrrole-5-carboxylic acid can be used as a reactant to synthesize tetrahydropyranylated products from alcohols. Phenolsulfonic acid-formaldehyde resin catalyst facilitates this transformation .
Side Reaction of Ectoine Synthase
Using mass spectroscopy (MS) and nuclear magnetic resonance (NMR), researchers identified 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) as a side product of lone ectoine synthase. ADPC forms via cyclic condensation of glutamine .
Cycloisomerization of Alkynyl Imines
Efficient synthesis of pyrroles and fused heteroaromatic compounds can be achieved through Cu-assisted cycloisomerization of alkynyl imines, where 3,4-Dihydro-2H-pyrrole-5-carboxylic acid plays a crucial role .
N-Substituted Pyrrole Derivatives
Researchers have developed methods for synthesizing N-substituted pyrroles using 3,4-Dihydro-2H-pyrrole-5-carboxylic acid as a starting material. These derivatives find applications in drug discovery and materials science .
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dihydro-2H-pyrrole-5-carboxylic acid, also known as 1-Pyrroline-2-carboxylic acid, is the enzyme pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in the biosynthesis and degradation of proline and arginine .
Mode of Action
1-Pyrroline-2-carboxylic acid interacts with its target, PYCR, by serving as a substrate for the enzyme . The enzyme PYCR catalyzes the conversion of 1-Pyrroline-2-carboxylic acid into proline . This interaction results in the production of proline, an amino acid that plays a vital role in protein synthesis and structure.
Biochemical Pathways
1-Pyrroline-2-carboxylic acid is involved in the proline metabolic pathway . In prokaryotic proline biosynthesis, glutamate-5-semialdhyde (GSA) is synthesized from γ-glutamyl phosphate by the enzyme γ-glutamyl phosphate reductase . In most eukaryotes, GSA is synthesized from the amino acid glutamate by the bifunctional enzyme 1-pyrroline-5-carboxylate synthase (P5CS) . The enzyme PYCR then converts 1-Pyrroline-2-carboxylic acid into proline . In proline degradation, the enzyme proline dehydrogenase produces 1-Pyrroline-2-carboxylic acid from proline .
Pharmacokinetics
It is known that the compound is a white crystalline solid and has poor solubility in water but can dissolve in alcohol .
Result of Action
The conversion of 1-Pyrroline-2-carboxylic acid into proline by PYCR results in the production of proline, an amino acid that is essential for protein synthesis and structure . This process is crucial for the growth and survival of cells.
Action Environment
Environmental factors such as soil moisture can influence the biosynthesis of 1-Pyrroline-2-carboxylic acid . For instance, low soil moisture content has been found to enhance the biosynthesis of 1-Pyrroline-2-carboxylic acid in fragrant
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAIKJZSXNELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175653 | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
CAS RN |
2139-03-9 | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-pyrroline-2-carboxylic acid (PCA) in biological systems?
A1: PCA is a cyclic imino acid that acts as a substrate for the enzyme glutamate dehydrogenase. This enzyme catalyzes the reversible reduction of PCA to the amino acid proline using NADPH as a cofactor [, ]. This reaction serves as a model for the redox step in the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate, a key metabolic reaction [].
Q2: What is known about the mechanism of PCA reduction by glutamate dehydrogenase?
A2: Research suggests that the N-protonated form of PCA is the active substrate for reduction by the glutamate dehydrogenase-NADPH complex []. This reduction is facilitated by a group with a pKa of 8.6 within the enzyme-NADPH complex []. The reaction proceeds through a transition state with solvation properties resembling the reactants, despite complete hydride transfer from NADPH [].
Q3: How does the structure of PCA influence its reactivity with glutamate dehydrogenase?
A3: The presence of the iminium ion (C=N+) in PCA's cyclic structure is crucial for its interaction with glutamate dehydrogenase. Studies indicate that the enzyme catalyzes the reduction of PCA to proline significantly faster than the uncatalyzed reaction, primarily due to a more favorable entropy of activation [].
Q4: Are there alternative synthetic routes to produce 1-pyrroline-2-carboxylic acid derivatives?
A4: Yes, research has explored various synthetic pathways for PCA derivatives. One efficient method involves a combination of Michael and Wittig condensation reactions using 5(4H)-oxazolones as starting materials []. Another approach utilizes 1-pyrroline-2-carboxylic acid derivatives as precursors and introduces substituents at the C-3 position through reactions with reagents like N-chlorosuccinimide, lead(IV) acetate, and azodicarboxylates [].
Q5: What is the significance of studying the cis- and trans- isomers of C-3 substituted proline compounds derived from PCA?
A5: The synthesis and study of both cis- and trans- isomers of C-3 substituted proline compounds derived from PCA provides valuable insights into stereochemical effects on biological activity []. Understanding these structural variations is crucial for developing compounds with specific biological targets and pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)

